(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
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Overview
Description
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various cancer cell lines .
Synthesis Analysis
A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized . A novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity has been developed .Chemical Reactions Analysis
The isoxazole derivatives mentioned earlier were synthesized and evaluated for their cytotoxicity . A novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity has been developed .Scientific Research Applications
Acetylcholinesterase and Butyrylcholinesterase Inhibitors : Novel derivatives of (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are significant due to their potential therapeutic intervention for Alzheimer's disease. Certain compounds exhibited high inhibitory activity against AChE and BChE with negligible cytotoxicity, making them promising candidates for Alzheimer's therapy (Pejchal et al., 2016).
Antimicrobial and Antifungal Activity : A series of amides derived from this compound were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds demonstrated activity comparable or slightly better than standard drugs such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Phenyl ureas derived from this compound showed excellent inhibition activity against AChE and BChE, indicating their potential in treating conditions like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).
QSAR Analysis of H1-Antihistamine Activity : Quantitative structure-activity relationship (QSAR) analysis of H1-antihistamine activity was conducted on various derivatives, including those related to this compound. This analysis aids in predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).
Antiviral Activities : Certain a-aminophosphonates containing the 6-fluorobenzothiazole moiety, related to this compound, showed promising antiviral activities against tobacco mosaic virus and potato virus Y, indicating their potential as antiviral agents (Xie et al., 2017).
Mechanism of Action
Future Directions
Properties
CAS No. |
185949-48-8 |
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Molecular Formula |
C9H9FN2S |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9FN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3 |
InChI Key |
SVARXSNVLRDSCL-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(S1)C=C(C=C2)F)N |
SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)F)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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